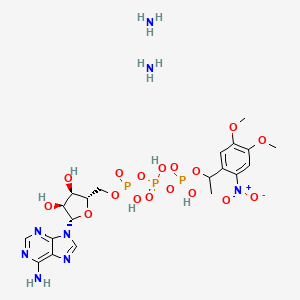

DMNPE-caged ATP diammonium salt

Description

Properties

Molecular Formula |

C20H27N6O17P3.2NH3 |

|---|---|

Molecular Weight |

750.44 |

IUPAC Name |

[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(4,5-dimethoxy-2-nitrophenyl)ethoxy-hydroxyphosphoryl] hydrogen phosphate;azane |

InChI |

InChI=1S/C20H27N6O17P3.2H3N/c1-9(10-4-12(37-2)13(38-3)5-11(10)26(29)30)41-45(33,34)43-46(35,36)42-44(31,32)39-6-14-16(27)17(28)20(40-14)25-8-24-15-18(21)22-7-23-19(15)25;;/h4-5,7-9,14,16-17,20,27-28H,6H2,1-3H3,(H,31,32)(H,33,34)(H,35,36)(H2,21,22,23);2*1H3/t9?,14-,16-,17-,20-;;/m0../s1 |

SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.N.N |

Synonyms |

Adenosine 5/'-triphosphate P |

Origin of Product |

United States |

Foundational & Exploratory

Mechanistic & Practical Guide: DMNPE Photolysis Dynamics

Executive Summary

This guide details the physicochemical mechanism of DMNPE photolysis, a critical tool in spatiotemporal control of bioactive molecules ("uncaging"). Unlike its parent compound (NPE), the 4,5-dimethoxy substitution in DMNPE provides a bathochromic shift, allowing efficient photolysis at 350–365 nm . This shift is pivotal for biological applications, minimizing UV-induced damage to live tissue.

The core of this guide focuses on the aci-nitro intermediate , the rate-limiting transient species that dictates the temporal resolution of your experiments.

Part 1: Molecular Architecture & Photophysical Properties

The DMNPE group functions by sterically blocking a bioactive moiety (e.g., ATP, Glutamate, Calcium chelators) until irradiated.

Why DMNPE? (The "Red-Shift" Advantage)

Standard o-nitrobenzyl (ONB) groups absorb maximally near 260–300 nm. DMNPE introduces electron-donating methoxy groups at the 4 and 5 positions of the benzene ring.

-

Effect: This raises the energy of the HOMO, reducing the HOMO-LUMO gap.

-

Result: The absorption maximum (

) shifts to ~355 nm with a tail extending to 400 nm. -

Practical Benefit: You can use 365 nm LEDs or UV lasers, which are less phototoxic than the deep UV sources required for unsubstituted ONB cages.

Comparative Photophysics

| Property | NPE (Parent) | DMNPE (Optimized) | CNB (Carboxy-variant) |

| ~260 nm | 350–355 nm | ~260 nm | |

| < 100 | ~4,000 – 5,000 | < 200 | |

| Quantum Yield ( | 0.01 – 0.1 | 0.05 – 0.2 | 0.1 – 0.3 |

| Release Rate ( | Slow ( | Fast ( | Very Fast ( |

| Primary Utility | Chemical synthesis | Live cell biology / Phys | Fast kinetics studies |

Part 2: The Photolysis Mechanism (The Core)

The uncaging process is a Norrish Type II-like photochemical reaction. It is not a simple bond cleavage but a multi-step rearrangement.

Step-by-Step Mechanistic Cascade

-

Excitation (

): Absorption of a UV photon (350–365 nm) promotes the molecule to the excited singlet state. -

Intersystem Crossing (

): Rapid crossover to the triplet state occurs. -

1,5-Hydrogen Abstraction (The Trigger): A radical mechanism initiates where the nitro group oxygen abstracts a hydrogen atom from the benzylic carbon (the ethyl group). This is the defining step of nitrobenzyl photochemistry.

-

Formation of the aci-nitro Intermediate: This H-abstraction creates a transient, often colored (yellow/orange) species known as the aci-nitro tautomer .

-

Critical Note: This species is relatively long-lived (microseconds to milliseconds) and its decay is often the rate-limiting step of the release.

-

-

Cyclization & Rearrangement: The aci-nitro species undergoes cyclization to an isoxazole/hemiacetal intermediate.

-

Product Release: The hemiacetal collapses, releasing:

-

The free substrate (Bioactive molecule).

-

A nitroso ketone byproduct (4,5-dimethoxy-2-nitrosoacetophenone).

-

A proton (

).

-

Mechanistic Pathway Visualization

The following diagram illustrates the flow from Ground State to Product Release.

Caption: The DMNPE photolysis cascade. The yellow cluster highlights the aci-nitro decay, which is the rate-determining step and is sensitive to pH.

Part 3: Kinetic Considerations & Senior Scientist Insights

The pH Dependency Trap

The decay of the aci-nitro intermediate is acid-catalyzed.

-

Low pH (< 6.0): The aci-nitro decay is rapid. Uncaging is fast.

-

Physiological pH (7.2–7.4): The decay is slower (

). -

Implication: If you are studying millisecond-scale ion channel kinetics, DMNPE might be too slow at pH 7.4. You may observe a "rise time" in your signal that reflects the photochemistry, not the biology.

-

Solution: For ultrafast kinetics, consider CNB-caged compounds or MNI-glutamate , which have faster dark reactions.

-

The Inner Filter Effect

The nitroso ketone byproduct absorbs strongly at ~350 nm (similar to the starting material).

-

Problem: As the reaction progresses, the byproduct accumulates and competes for the UV photons. This is called the Inner Filter Effect.

-

Correction: Do not assume linear uncaging with prolonged irradiation. Use short pulses (flash photolysis) rather than continuous wave (CW) illumination to maintain quantitation.

Byproduct Toxicity

The nitroso ketone byproduct is reactive toward thiols (cysteines).

-

Observation: Unexpected cell toxicity or enzyme inhibition after uncaging.

-

Protocol Fix: Include 1–5 mM Dithiothreitol (DTT) or Glutathione in your buffer to scavenge the nitroso byproduct immediately upon formation.

Part 4: Experimental Protocol: Validation of DMNPE Uncaging

Objective: Verify the release of a caged substrate (e.g., ATP) using HPLC monitoring.

Materials

-

Caged Compound: DMNPE-ATP (1 mM stock in water).

-

Buffer: K-Gluconate or HEPES based (pH 7.2). Avoid phosphate buffers if analyzing phosphate release, as they interfere with mass spec/NMR.

-

Light Source: 365 nm LED (approx. 100 mW/cm²) or Nd:YAG laser (355 nm).

-

Scavenger: 2 mM DTT (to neutralize nitroso byproduct).

Workflow Diagram

Caption: Step-by-step workflow for validating DMNPE uncaging efficiency.

Detailed Steps

-

Preparation: Dissolve DMNPE-ATP to 100 µM in Buffer + 2 mM DTT. Keep in absolute darkness (wrap tubes in foil).

-

Baseline: Inject 20 µL into HPLC (C18 column) to establish the "Caged" peak retention time.

-

Irradiation:

-

Place sample in a quartz cuvette (glass blocks UV).

-

Irradiate for defined intervals (e.g., 10, 20, 30 seconds with LED; or 1, 5, 10 pulses with Laser).

-

-

Quantification:

-

Monitor the decrease of the Caged peak.

-

Monitor the increase of the Free ATP peak (retention time matches standard).

-

Monitor the appearance of the Nitroso Ketone peak.

-

-

Calculation: Plot [Free Substrate] vs. Light Dose. The plateau indicates 100% uncaging.

References

-

Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry. Link

-

McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry. Link

-

Corrie, J. E. T., et al. (2005).[1] Dynamic properties of the aci-nitro intermediate in the photolysis of 1-(2-nitrophenyl)ethyl phosphates. Journal of the American Chemical Society. Link

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Link

-

Kantevari, S., et al. (2010). Synthesis and two-photon photolysis of 6-(2-nitroveratryl)-oxymethyl-7-hydroxycoumarin. ChemBioChem. Link

Sources

Biological Inertness of Caged ATP Prior to Photolysis: A Technical Guide

Executive Summary

The utility of caged ATP (e.g., NPE-ATP, DMNPE-ATP) relies entirely on a binary state transition: it must be biologically invisible ("inert") in the dark and instantly active upon UV irradiation. If the caged compound hydrolyzes spontaneously or binds to ATP-dependent enzymes prior to photolysis, the resulting background noise renders kinetic data uninterpretable.

This guide details the physicochemical mechanisms ensuring this inertness, protocols to validate it, and the known exceptions where "inert" compounds may still interact with specific targets.

Part 1: The Chemical Basis of Inertness

The biological inertness of caged ATP is not accidental; it is a result of precise steric and electrostatic engineering. ATP drives biological systems via the hydrolysis of its terminal phosphate bond. Caging groups are covalently attached specifically to this

Steric and Electrostatic Blockade

The "cage"—typically a 2-nitrobenzyl derivative—serves as a bulky steric wedge.

-

Steric Hindrance: The caging group (e.g., 1-(2-nitrophenyl)ethyl) is significantly larger than the hydrogen or magnesium ion that usually occupies the

-phosphate oxygens. This prevents the ATP molecule from fitting into the tight "P-loop" or nucleotide-binding pockets of kinases and ATPases. -

Charge Masking: ATPases often require the coordination of

to the

Mechanism of Photolytic Release

Upon absorption of UV light (300–360 nm), the caging group undergoes an intramolecular redox reaction. The aci-nitro intermediate decays to release free ATP and a nitroso-ketone byproduct.

Figure 1: The transition from inert to active states. The stability of the "Caged" node in the absence of UV light is the primary focus of this guide.

Part 2: Assessing Hydrolytic Stability[2]

Before applying caged ATP to a biological system, one must verify its chemical stability. Spontaneous hydrolysis in the dark releases free ATP, creating a "leak" current in ion channel studies or high background tension in muscle fibers.

Stability Data: NPE vs. DMNPE

Different caging groups offer varying degrees of stability and release kinetics.

| Feature | NPE-caged ATP | DMNPE-caged ATP | Biological Implication |

| Structure | 1-(2-nitrophenyl)ethyl | 4,5-dimethoxy-2-nitrobenzyl | DMNPE absorbs light more efficiently. |

| Dark Stability | High ( | Moderate | NPE is preferred for long incubations. |

| Isomerism | Exists as diastereoisomers | Achiral (usually) | Critical: Axial NPE isomers are more stable than equatorial ones. |

| Release Rate | Slower (~80-100 | Faster (>1000 | Use DMNPE for fast kinetic bursts; NPE for steady-state. |

| Solubility | Good in aqueous buffer | Lower (often requires DMSO) | DMSO may affect sensitive membrane proteins. |

Protocol: HPLC Validation of Purity

Self-Validating System: This protocol quantifies the ratio of Free ATP to Caged ATP. If Free ATP > 1%, the batch must be repurified.

-

Preparation: Dissolve Caged ATP (1 mM) in the experimental buffer (dark conditions).

-

Incubation: Hold at experimental temperature (e.g., 25°C or 37°C) for 60 minutes.

-

Separation: Inject 20 µL onto a C18 Reverse-Phase HPLC column.

-

Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 6.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0–30% B over 20 minutes.

-

-

Detection: Monitor absorbance at 260 nm.

-

Criteria:

-

Pass: Caged ATP peak > 99% total area; Free ATP peak < 1%.

-

Fail: Free ATP peak visible. Action: Repurify using anion-exchange chromatography or discard.

-

Part 3: Biological Orthogonality (The "Dark" Control)

Chemical stability does not guarantee biological inertness. Some enzymes, such as the Na,K-ATPase, have been shown to bind caged ATP with low affinity even without hydrolysis, potentially acting as a competitive inhibitor.

Experimental Workflow for Inertness

The following workflow distinguishes between true photo-activation and pre-photolysis artifacts.

Figure 2: Biological validation workflow. The critical checkpoint is the "Dark Control" phase.

Known Interactions (The "Watch List")

While generally inert, Caged ATP has documented off-target effects in specific systems.

-

Na,K-ATPase: Caged ATP can bind with low affinity (

in the millimolar range) to the nucleotide-binding site, potentially inhibiting the pump if free ATP is also present in the background [1, 5]. -

Alkaline Phosphatase: Can bind NPE-caged ATP prior to photolysis, inducing minor backbone structural changes [4].[2]

-

Actomyosin: Generally inert. Caged ATP does not dissociate actomyosin complexes in the dark, making it ideal for muscle mechanics studies [3].

Part 4: Troubleshooting & Best Practices

1. Isomer Separation for Enhanced Stability NPE-caged nucleotides exist as a mixture of two diastereoisomers (axial and equatorial) due to the chiral center on the caging group.

-

Insight: The axial isomer is significantly more resistant to spontaneous hydrolysis than the equatorial isomer [2].

-

Action: For experiments requiring hours of incubation, purchase or purify isomerically pure axial NPE-ATP.

2. Managing the "Inner Filter" Effect Caged compounds absorb UV light strongly. If the concentration is too high (>5 mM), the molecules at the surface of the sample absorb all the light, preventing photolysis deeper in the tissue.

-

Calculation: Use the Beer-Lambert law. Ensure optical density (OD) at the excitation wavelength is < 0.1 for uniform release.

3. Byproduct Toxicity The nitroso-ketone byproduct is reactive and can modify thiol groups on proteins.

-

Mitigation: Include DTT (dithiothreitol) or Glutathione (1–5 mM) in the buffer to scavenge the byproduct immediately after photolysis.

References

-

Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts.[3][4][5] Biochemistry. Link

-

Weldon, J. A., et al. (1998). Novel caged compounds of hydrolysis-resistant 8-Br-cAMP and 8-Br-cGMP: photolabile NPE esters. PubMed.[6] Link

-

Goldman, Y. E., et al. (1982). Relaxation of muscle fibres by photolysis of caged ATP.[7] Nature. Link

-

Barth, A., et al. (2005). Interactions of caged-ATP and photoreleased ATP with alkaline phosphatase. Biochemical and Biophysical Research Communications. Link

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[4] Nature Methods.[4] Link

Sources

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interactions of caged-ATP and photoreleased ATP with alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nathan.instras.com [nathan.instras.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. thermofisher.com [thermofisher.com]

- 7. jenabioscience.com [jenabioscience.com]

Methodological & Application

using DMNPE-caged ATP for kinetic studies of ATPase

Application Note & Protocol

Probing the Dynamics of ATPase Activity: A Guide to Pre-Steady-State Kinetic Analysis Using DMNPE-Caged ATP

Abstract

The study of enzyme kinetics, particularly the transient, pre-steady-state phases of ATP-driven molecular machines, demands precise temporal control over substrate availability. DMNPE-caged ATP (P³-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl)adenosine 5'-triphosphate) is a photolabile precursor of ATP that serves as an invaluable tool for initiating enzymatic reactions with microsecond-to-millisecond resolution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental design, and detailed protocols for using DMNPE-caged ATP to investigate the kinetic mechanisms of ATPases. We delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into data interpretation and troubleshooting to ensure robust and reproducible results.

Introduction: Overcoming the Diffusion Barrier in Enzyme Kinetics

Traditional kinetic studies of ATPases often rely on rapid mixing techniques (stopped-flow) to initiate the reaction. While powerful, this method is limited by the "dead time" of mixing, typically in the low-millisecond range. For many ATPases, crucial early events in the catalytic cycle—such as substrate binding, conformational changes, and the initial chemical step—occur on a faster timescale.[1][2] The use of "caged" compounds, which are biologically inert molecules that release an active effector upon photolysis, elegantly circumvents this diffusion-limited barrier.[3][4]

DMNPE-caged ATP is a derivative of ATP where the terminal γ-phosphate is covalently modified with a photoremovable 4,5-dimethoxy-2-nitrophenylethyl (DMNPE) group.[5][6] This modification renders the molecule unable to be hydrolyzed by ATPases.[6][7] Upon irradiation with a brief pulse of near-UV light, the caging group is cleaved, rapidly liberating free ATP into the solution and initiating the enzymatic reaction in a highly synchronized manner.[7][8] This allows for the direct observation of a single turnover or the pre-steady-state burst of activity, providing unparalleled insight into the enzyme's catalytic mechanism.

The Principle: Mechanism and Properties of DMNPE-Caged ATP

The utility of DMNPE-caged ATP is grounded in its photochemical properties. The DMNPE caging group was developed as an improvement upon the original nitrophenylethyl (NPE) group, offering a higher extinction coefficient at longer wavelengths (around 350-360 nm).[5][9] This is a critical advantage, as it allows for efficient uncaging using light sources that are less likely to cause photodamage to biological samples like proteins and nucleic acids.[8]

Upon absorption of a photon, the DMNPE group undergoes an intramolecular redox reaction, leading to the cleavage of the ester bond linking it to the γ-phosphate of ATP.[8][10] This process releases three products: biologically active ATP, a proton (H⁺), and the inert byproduct 2-nitrosoacetophenone.[8]

Figure 1: Photolytic release of ATP from its DMNPE-caged precursor.

Causality Behind Experimental Choices: Selecting a Caged Compound

The choice of DMNPE-caged ATP over other caged ATPs involves a trade-off between several key parameters. While it absorbs light more efficiently at ~360 nm than NPE-caged ATP, its quantum yield (the efficiency of converting an absorbed photon into a photoreaction) is generally lower.[5]

| Caged Compound | Typical λmax (nm) | Quantum Yield (Φ) | Key Feature |

| NPE-caged ATP | ~347 | ~0.5 - 0.6 | High quantum yield, well-characterized.[3][4] |

| DMNPE-caged ATP | ~355 | ~0.07 | Higher absorption at longer wavelengths. |

| DMACM-caged ATP | ~385 | ~0.21 | Excitable at >400 nm, very fast release rate.[9] |

| Table 1: Comparison of common caged ATP compounds. Data synthesized from multiple sources.[3][4][9] |

For many applications, the ability to use a 355 nm Nd:YAG laser or a filtered xenon flash lamp, which minimizes protein damage, makes DMNPE-caged ATP a practical and effective choice despite its modest quantum yield.[5][11]

Instrumentation and Core Reagents

A successful flash photolysis experiment requires specialized equipment to deliver a high-intensity light pulse and monitor the subsequent reaction in real-time.

Required Instrumentation

-

Flash Photolysis System: This is the core of the setup.

-

Light Source: A pulsed laser (e.g., frequency-tripled Nd:YAG laser at 355 nm) or a high-intensity xenon arc flash lamp with appropriate filters (e.g., bandpass filter centered at 360 nm) is required to deliver a brief, powerful pulse of UV light.[11][12][13] Lasers provide very short pulse durations (nanoseconds), while flash lamps offer a cost-effective alternative with microsecond-to-millisecond pulse widths.[12]

-

Reaction Chamber/Cuvette Holder: A temperature-controlled cuvette holder is essential for maintaining the stability of the enzyme.

-

-

Spectrometer or Fluorometer: To monitor the ATPase reaction, a detection system is needed. The choice depends on the assay used to measure ATPase activity (e.g., a spectrophotometer for colorimetric phosphate detection or a fluorometer for fluorescent probes). This system must be capable of rapid time-resolved data acquisition.[11][13]

-

Digital Oscilloscope/Data Acquisition System: To capture the fast kinetic data generated after the flash.[11]

Reagents and Consumables

-

DMNPE-caged ATP: (e.g., from Tocris Bioscience or Fisher Scientific). Supplied as a solid, it should be stored at -20°C, protected from light.[14]

-

Purified ATPase: The enzyme of interest at a known concentration and high purity.

-

Reaction Buffer: The choice of buffer is critical. It must maintain the pH and ionic strength required for optimal enzyme activity without interfering with the photolysis reaction. A common choice is a HEPES-based buffer. Note: Avoid buffers with components that absorb strongly in the UV range.

-

Apyrase: (Optional but recommended). An enzyme used to remove any contaminating free ATP from the DMNPE-caged ATP stock solution.[14]

-

ATP Quantification Kit: (e.g., Luciferin/Luciferase-based assay). Essential for Protocol 1 to calibrate the amount of ATP released per flash.[15]

-

Detection Reagents: Depending on the chosen ATPase assay (e.g., MDCC-PBP for phosphate release, pH indicator for proton release).

Experimental Protocols: A Self-Validating System

Trustworthiness in kinetic experiments stems from validating each component of the system. The following protocols are designed to first characterize the tool (ATP release) and then use it to measure the biological process (ATPase activity).

Protocol 1: Calibration of ATP Release from DMNPE-Caged ATP

Objective: To quantify the concentration of ATP released per flash from your specific optical setup. This step is a critical internal control and is essential for accurate kinetic modeling.

Rationale: The amount of ATP released depends on the light source's energy, the path length of the cuvette, and the concentration and extinction coefficient of the DMNPE-caged ATP.[15] This protocol validates the performance of your flash photolysis system and caged compound lot.

Step-by-Step Methodology:

-

Prepare DMNPE-caged ATP Stock:

-

Dissolve DMNPE-caged ATP in your chosen reaction buffer (e.g., 20 mM HEPES, 100 mM KCl, 5 mM MgCl₂, pH 7.2) to a final concentration of 1-5 mM. Store on ice, protected from light.[9][14]

-

(Optional Purity Check): To eliminate contaminating ATP, incubate the stock solution with a small amount of apyrase (~2 units/mL) for 30 minutes at room temperature. Then, remove the apyrase using a centrifugal filter unit (e.g., 10 kDa MWCO).[14]

-

-

Prepare Reaction Samples:

-

In a quartz cuvette, prepare a solution containing a known concentration of DMNPE-caged ATP (e.g., 500 µM) in the reaction buffer. Ensure the total volume is sufficient for both the flash and subsequent analysis.

-

-

Flash Photolysis:

-

Place the cuvette in the temperature-controlled holder of the flash photolysis system.

-

Deliver a single flash of UV light with the same energy and duration that will be used in the ATPase experiment.

-

-

Quantify Released ATP:

-

Immediately after the flash, take an aliquot of the photolyzed solution.

-

Determine the ATP concentration using a luciferase-based ATP detection assay according to the manufacturer's instructions.[15] This assay is extremely sensitive and relies on the light produced by the luciferase-catalyzed reaction of ATP and luciferin, which is directly proportional to the ATP concentration.

-

Perform this measurement on samples exposed to 1, 2, 3, etc., flashes to determine the linearity of release.

-

-

Calculate Release Efficiency:

-

From the data, calculate the concentration of ATP released per flash (e.g., in µM/flash). This value is your "ATP concentration jump" and will be used to model the subsequent ATPase kinetics.

-

Protocol 2: Pre-Steady-State Kinetic Analysis of ATPase Activity

Objective: To initiate the ATPase reaction via flash photolysis and monitor the first turnover(s) of the enzyme in real-time.

Rationale: This protocol is designed to measure the rate of the pre-steady-state "burst" phase, which reflects the rate of one or more steps up to the first rate-limiting step of the cycle (often product release).[1] We will use a phosphate-binding protein (MDCC-PBP) as an example detection system, which shows a fluorescence increase upon binding to inorganic phosphate (Pi), a product of ATP hydrolysis.

Figure 2: Experimental workflow for kinetic analysis of an ATPase using DMNPE-caged ATP.

Step-by-Step Methodology:

-

Prepare Reaction Mixture:

-

In a quartz cuvette, combine the reaction buffer, the purified ATPase (e.g., 1 µM), and the phosphate reporter MDCC-PBP (e.g., 5 µM).

-

Add the DMNPE-caged ATP stock solution to the desired final concentration (e.g., 500 µM). This concentration should be high enough to produce a saturating amount of ATP upon photolysis, as determined from Michaelis-Menten studies.[16][17]

-

Gently mix and ensure no bubbles are present.

-

-

Equilibrate and Record Baseline:

-

Place the cuvette in the temperature-controlled holder of the instrument and allow it to equilibrate for 5-10 minutes in the dark.

-

Begin data acquisition to record a stable pre-flash baseline signal (e.g., fluorescence).

-

-

Initiate and Record Reaction:

-

While continuously recording, trigger the UV flash to photolyze the DMNPE-caged ATP.

-

Continue recording the signal (e.g., fluorescence increase) as the ATPase consumes the newly released ATP and generates phosphate. The data acquisition window should be long enough to capture the entire pre-steady-state phase and the beginning of the steady-state phase.

-

-

Control Experiments (Self-Validation):

-

No Enzyme Control: Repeat the experiment without the ATPase to ensure that the flash itself does not cause a change in the reporter signal.

-

No Caged ATP Control: Perform the experiment with the enzyme but without DMNPE-caged ATP to confirm there is no basal activity.

-

Post-Flash Product Control: After a reaction, add a known amount of ADP and Pi to ensure the enzyme is not product-inhibited under these conditions.

-

Data Analysis and Interpretation

The data from Protocol 2 will be a kinetic trace of signal versus time. For a simple ATPase mechanism, this trace can often be fit to a single or double exponential equation.

-

Burst Phase: The initial rapid rise in signal corresponds to the pre-steady-state burst of product formation. This phase can be fitted to a single exponential equation:

-

Signal(t) = A(1 - e-kburstt) + ksst + C

-

Where A is the amplitude of the burst (proportional to the concentration of active enzyme sites), kburst is the observed rate constant for the burst phase, kss is the slower steady-state rate, and C is the offset.

-

-

Interpretation:

-

The burst rate (kburst) provides information on the rate of ATP hydrolysis and any preceding conformational changes. It represents the rate of the fastest steps in the first turnover.

-

The burst amplitude (A) , when calibrated, should be stoichiometric with the concentration of active enzyme, confirming the number of functional catalytic sites.

-

The steady-state rate (kss) represents the overall turnover rate (kcat), which is limited by the slowest step in the entire catalytic cycle, often product release (e.g., ADP release).[1]

-

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low ATP release after flash | 1. Insufficient flash lamp/laser energy. 2. Degraded DMNPE-caged ATP stock (exposure to light/heat). 3. Incorrect wavelength filter. | 1. Increase flash energy or use a more focused beam. 2. Prepare a fresh stock solution from solid. Always store protected from light.[14] 3. Ensure the filter is centered around 350-360 nm. |

| High background signal before flash | 1. Contaminating free ATP in the caged ATP stock. 2. Autofluorescence of buffer components or impurities. | 1. Treat the caged ATP stock with apyrase as described in Protocol 1.[14] 2. Use high-purity (e.g., HPLC-grade) reagents for the buffer. Test individual components for fluorescence. |

| No observable enzyme activity | 1. Inactive enzyme. 2. Insufficient ATP released to saturate the enzyme. 3. Inhibitory photolysis byproduct. (Less common with DMNPE). | 1. Verify enzyme activity with a standard steady-state assay using regular ATP. 2. Increase caged ATP concentration or flash energy (re-calibrate with Protocol 1). 3. Ensure the final concentration of the byproduct (2-nitrosoacetophenone) is not inhibitory in a separate control experiment. |

| Kinetic trace is noisy | 1. Low signal from the reporter probe. 2. Instability of the monitoring light source (probe beam). 3. Enzyme aggregation or precipitation. | 1. Increase enzyme or reporter concentration. Use a reporter with a higher quantum yield. 2. Allow the lamp to warm up fully. Check for fluctuations. 3. Centrifuge the enzyme stock before use. Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) if compatible with the enzyme. |

References

-

Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. [Link]

-

ResearchGate. (2015). What instruments are necessary to do flash photolysis experiments to study ion channels?. [Link]

-

Bio-Synthesis Inc. (2021). Photolysis of caged ATP and caged oligonucleotides. [Link]

-

Hagen, V., et al. (2003). DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation. ChemBioChem, 4(2), 162-170. [Link]

-

Džeba, I. Measurements with Nanosecond Laser Flash Photolysis Instrumentation. Ruđer Bošković Institute. [Link]

-

Bio-Techne. DMNPE-caged ATP diammonium salt. [Link]

-

Korkotian, E., Oron, D., Silberberg, Y., & Segal, M. (2004). Confocal microscopic imaging of fast UV-laser photolysis of caged compounds. Journal of Neuroscience Methods, 133(1-2), 153-159. [Link]

-

Kerzig Group - Photochemistry. Instruments. [Link]

-

Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

-

Ellis-Davies, G. C. (2018). Useful caged compounds for cell physiology. Frontiers in Cellular Neuroscience, 12, 41. [Link]

-

Nishi, N., et al. (2004). Caged ATP—Fuel for Bionanodevices. IEEE Transactions on Nanobioscience, 3(2), 99-105. [Link]

-

Edinburgh Instruments. (2016). An Introduction to Flash Photolysis using the LP980 Spectrometer. [Link]

-

Carter, C. S. (2004). Purification and structural characterization of caged DNA oligonucleotides. LSU Scholarly Repository. [Link]

-

Barabás, K., & Keszthelyi, L. (1982). Temperature dependence of ATP release from "caged" ATP. Acta biochimica et biophysica Academiae Scientiarum Hungaricae, 17(3-4), 283-288. [Link]

-

Fisher Scientific. NPE-caged ATP Citations. [Link]

-

Barth, A., et al. (1995). Photochemical release of ATP from "Caged ATP" studied by time-resolved infrared spectroscopy. Journal of the American Chemical Society, 117(41), 10311–10316. [Link]

-

Choi, J., & Terazima, M. (2003). Photoreaction of caged ATP studied by the time-resolved transient grating method. Photochemical & Photobiological Sciences, 2(7), 767-773. [Link]

-

Jena Bioscience. NPE-caged-ATP. [Link]

-

McCray, J. A., et al. (1980). A new approach to time-resolved studies of ATP-requiring biological systems: Laser flash photolysis of caged ATP. Proceedings of the National Academy of Sciences, 77(12), 7237-7241. [Link]

-

Russell, R., & McKay, D. B. (1998). Kinetic characterization of the ATPase cycle of the DnaK molecular chaperone. Biochemistry, 37(2), 543-552. [Link]

-

Fukushima, Y., & Tonomura, Y. (1975). Kinetic studies on the ADP-ATP exchange reaction catalyzed by Na+, K+-dependent ATPase. Journal of Biochemistry, 78(5), 923-934. [Link]

-

ResearchGate. ATPase reaction schemes. [Link]

-

Liu, L., & Wang, Z. X. (2004). Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP. The international journal of biochemistry & cell biology, 36(8), 1633-1640. [Link]

-

BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

-

Harvey, C. D., & Svoboda, K. (2007). Locally dynamic synaptic learning rules in pyramidal neuron dendrites. Nature, 450(7173), 1195-1200. [Link]

-

SpringerLink. (2012). Fundamentals of Enzyme Kinetics: Michaelis-Menten and Non-Michaelis–Type (Atypical) Enzyme Kinetics. [Link]

-

ResearchGate. (2015). ATP concentration regulates enzyme kinetics. [Link]

-

Dunn, J., & Grider, M. H. (2023). Physiology, Adenosine Triphosphate. In StatPearls. StatPearls Publishing. [Link]

-

ResearchGate. (2017). Effect of Handling on ATP Utilization of Cerebral Na,K-ATPase in rats with Trimethyltin-Induced Neurodegeneration. [Link]

-

Lu, H., et al. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 12, 446. [Link]

-

MDPI. (2025). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. [Link]

Sources

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. researchgate.net [researchgate.net]

- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Invitrogen DMNPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester, Disodium Salt) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]

- 6. repository.lsu.edu [repository.lsu.edu]

- 7. Photolysis of caged ATP and caged oligonucleotides [biosyn.com]

- 8. Caged ATP [almerja.com]

- 9. nathan.instras.com [nathan.instras.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Measurements with Nanosecond Laser Flash Photolysis Instrumentation - Ruđer Bošković Institute [irb.hr]

- 12. researchgate.net [researchgate.net]

- 13. edinst.com [edinst.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. nathan.instras.com [nathan.instras.com]

- 16. Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fundamentals of Enzyme Kinetics: Michaelis-Menten and Non-Michaelis–Type (Atypical) Enzyme Kinetics | Springer Nature Experiments [experiments.springernature.com]

Application Note: Optical Optimization and Protocols for DMNPE-ATP Uncaging

Executive Summary

The precise spatiotemporal control of ATP-mediated signaling requires photolabile precursors ("caged" ATP) that are biologically inert until activated by light. DMNPE-ATP (P^3^-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl]-ATP) represents a significant evolution over earlier nitrobenzyl variants (like NPE-ATP), offering a higher extinction coefficient and faster release kinetics.

This guide details the optical requirements for maximizing the quantum efficiency of DMNPE-ATP uncaging while minimizing phototoxicity. It provides a validated protocol for preparing, handling, and photolyzing DMNPE-ATP in live-cell environments, specifically targeting P2X receptor kinetics and intracellular energy dynamics.

Photochemical Mechanisms[1]

To optimize the laser source, one must understand the chromophore's physics. DMNPE-ATP relies on the photochemistry of the 4,5-dimethoxy-2-nitrobenzyl group. Upon photon absorption, the molecule undergoes an intramolecular redox reaction (Norrish Type II mechanism), cleaving the C-O bond connecting the caging group to the

The Photolysis Pathway

The efficiency of this reaction depends on the Quantum Yield (

Figure 1: Photochemical pathway of DMNPE-ATP uncaging. The rate-limiting step is often the dark hydrolysis of the aci-nitro intermediate.

Optical Configuration & Wavelength Selection

Selecting the correct wavelength is a balance between absorption efficiency and biological transparency .

One-Photon Uncaging (UV)

The DMNPE chromophore has an absorption maximum (

-

Optimal Source: frequency-tripled Nd:YAG laser (355 nm). This matches the peak absorption almost perfectly.

-

Secondary Source: High-power UV LEDs or Diode Lasers (365 nm). Efficiency drops slightly (~85-90% of peak), but is highly effective and often cheaper.

-

Avoid: 405 nm lasers. While DMNPE has a "tail" of absorption at 405 nm, the cross-section is low. Uncaging at 405 nm requires high power intensities that induce significant phototoxicity and reactive oxygen species (ROS) generation in cells.

Two-Photon Uncaging (2PL)

For subcellular resolution (e.g., single dendritic spines), Two-Photon Excitation (2PE) is required. The 2PE cross-section (

-

Optimal Wavelength: 720–740 nm .[2]

-

Laser Source: Ti:Sapphire femtosecond laser.[3]

-

Power Considerations: DMNPE has a modest 2P cross-section (~0.1 GM). High photon flux is required, but wavelengths <700 nm should be avoided to prevent DNA damage.

Comparative Optical Data

| Parameter | DMNPE-ATP | NPE-ATP | Practical Implication |

| 355 nm | 260 nm (shoulder at 350) | DMNPE captures UV light 4x more efficiently. | |

| ~4,500 | ~1,000 | Lower laser power needed for DMNPE. | |

| Quantum Yield ( | 0.07 (7%) | ~0.05–0.10 | Similar conversion efficiency once photon is absorbed. |

| Dark Release Rate | Fast ( | Slow (~80 | DMNPE is better for fast kinetic studies (e.g., ion channels). |

| 2P Optima | 720–740 nm | 700–720 nm | DMNPE is compatible with standard Ti:Sapphire tuning ranges. |

Experimental Protocols

Reagent Preparation

Objective: Create a stable stock solution while mitigating spontaneous hydrolysis.

-

Stock Solution (50 mM):

-

Dissolve DMNPE-ATP lyophilized powder in sterile, nuclease-free water or dilute buffer (pH 7.4).

-

Critical: Do not use acidic buffers; low pH accelerates spontaneous hydrolysis.

-

Aliquot into light-proof (amber) tubes (10-20 µL each).

-

Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

-

Working Solution (Bath Application):

-

Dilute stock to 1–2 mM in extracellular recording saline (e.g., ACSF or HBSS).

-

Add Scavenger: Add 1 mM Dithiothreitol (DTT) or Glutathione.

-

Why? The photolysis byproduct (nitroso-ketone) is reactive and can modify cysteine residues on receptors. DTT neutralizes this byproduct.

-

Optical Setup & Calibration

Objective: Ensure the laser path delivers sufficient energy density to the sample plane.

Figure 2: Simplified optical path. The Acousto-Optic Modulator (AOM) is critical for defining the "flash" duration (typically 1-50 ms).

Uncaging Workflow (Live Cell)

-

Loading: Perfusion of the sample with the Working Solution (containing DMNPE-ATP and DTT). Incubate for 2-5 minutes to allow equilibration.

-

Note: If using a static bath (no flow), ensure the liquid depth is shallow (<1 mm) to prevent the Inner Filter Effect , where the top layer of solution absorbs all UV light, leaving the cells at the bottom in the dark.

-

-

Targeting: Focus on the cell of interest using transmitted light or a long-wavelength fluorophore (e.g., Alexa 594). Avoid UV excitation during targeting.

-

Flash Photolysis:

-

Trigger: Deliver a laser pulse.

-

Pulse Duration:

-

1–5 ms for activating P2X receptors (mimics synaptic release).

-

10–100 ms for inducing calcium waves or metabolic changes.

-

-

-

Readout: Simultaneously record electrophysiology (patch-clamp) or fluorescence imaging (e.g., Fluo-4 for Ca2+).

-

Washout: Perfuse with standard saline to remove ATP and byproducts.

Troubleshooting & Optimization

The "Inner Filter" Effect

If you observe no response despite high laser power, calculate the Optical Density (OD) of your bath.

-

Solution: Reduce concentration to 100-500 µM or reduce bath depth.

Spontaneous Activity (Leak)

If cells show activation before the laser flash:

-

Cause: DMNPE-ATP is hydrolyzing in the bath (dark reaction) or the stock has degraded.

-

Test: Run a HPLC check on the stock or measure free ATP using a luciferase assay on the "fresh" buffer.

-

Fix: Prepare fresh buffer immediately before use; ensure pH is neutral (7.2–7.4).

Toxicity

If cells bleb or die after uncaging:

-

Cause 1: UV toxicity. Fix: Switch to 2-photon (720 nm) or reduce UV pulse width.

-

Cause 2: Byproduct toxicity. Fix: Increase DTT concentration to 2 mM.

References

-

Kaplan, J. H., et al. (1978). Photochemical manipulation of biological systems. Annual Review of Physiology. (Seminal work on caged ATP concepts).

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[2] Nature Methods. (Comprehensive review of DMNPE vs NPE properties).

-

Corrie, J. E. T., et al. (2005). Dynamic measurement of the release of ATP from DMNPE-caged ATP. Biophysical Journal. (Kinetics data).

-

Molecular Probes / Thermo Fisher. Caged Nucleotides Product Information. (Spectral data and solubility protocols).

-

Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. (Demonstrates 2-photon uncaging cross-sections for nitrobenzyl groups).

Sources

Application Note: Time-Resolved In Vitro Actomyosin Motility Assay Using Caged ATP

Abstract & Introduction

The standard in vitro motility assay (IVMA) is the gold standard for characterizing the chemomechanical properties of myosin motors. However, traditional flow-cell assays suffer from a "mixing dead time" (seconds to minutes) caused by the diffusion of ATP into the chamber. This delay masks the pre-steady-state kinetics and the immediate mechanical response of the actomyosin complex to energization.

This guide details the protocol for an IVMA with Caged ATP (specifically P^3^-1-(2-nitro)phenylethyladenosine 5'-triphosphate, or NPE-caged ATP).[1] By loading the flow cell with biologically inactive ATP and releasing it via a microsecond UV flash, researchers can synchronize the onset of molecular motor activity, allowing for the measurement of acceleration transients and lag phases that are impossible to capture with perfusion methods.

Mechanism of Action

The "Cage"

NPE-caged ATP carries a 1-(2-nitrophenyl)ethyl group attached to the

The Release

Upon irradiation with near-UV light (300–360 nm), the nitrobenzyl group undergoes a photochemical cleavage (aci-nitro decay), releasing free ATP and a nitroso-ketone byproduct.

-

Quantum Yield: ~0.63 (High efficiency).

-

Release Rate:

(Faster than the myosin turnover rate, ensuring the chemistry is not the rate-limiting step).

Diagram: Flash Photolysis Workflow

Figure 1: Experimental workflow for Caged ATP Motility. Note the critical "Dark Phase" to prevent premature activation.

Experimental Setup & Hardware

Optical Configuration

-

Microscope: Inverted microscope equipped for Total Internal Reflection Fluorescence (TIRF).

-

Excitation: 532 nm or 488 nm laser (for Rhodamine/Phalloidin actin).

-

Flash System:

-

Source: Xenon flash lamp or Nd:YAG laser (frequency tripled to 355 nm).

-

Coupling: UV light must be coupled into the back aperture of the objective or introduced via a dedicated condenser from above.

-

Dichroic Mirror: Must reflect UV (<400 nm) while transmitting visible fluorescence, or vice-versa depending on the light path.

-

-

Camera: EMCCD or sCMOS capable of high frame rates (>30 fps) to capture the immediate onset of motion.

Flow Cell Construction

-

Surface: Nitrocellulose-coated coverslips (0.1–1.0% in amyl acetate).[3] Nitrocellulose is superior to silanization for HMM (Heavy Meromyosin) as it preserves motor function and orientation.

-

Spacers: Double-sided tape or grease to create a channel volume of ~10–20 µL.

Reagent Preparation

A. Buffer Systems[5]

-

Assay Buffer (AB): 25 mM Imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl

, 1 mM EGTA. -

Scavenger System (Critical): Oxygen causes rapid photobleaching and can degrade caged compounds.

B. Protein Purification (The "Expert" Step)

Problem: Non-functional ("dead") myosin heads bind actin tightly in a rigor state but do not release, acting as "brakes" in the assay. Solution: Affinity Purification.

-

Mix HMM (Heavy Meromyosin) with F-actin and 1 mM ATP.

-

Centrifuge at 100,000 x g for 20 mins (Airfuge or Ultracentrifuge).

-

Result: Dead heads bind actin and pellet; functional heads remain in the supernatant with ATP. Use the supernatant immediately.

C. Caged ATP Stock

-

Dissolve NPE-caged ATP in AB buffer to 10–20 mM stock.

-

Verify Concentration: Use UV absorbance (

). -

Storage: Aliquot and store at -80°C. Protect from light at all times.

Protocol: The Caged ATP Gliding Assay

Pre-requisite: All steps involving Caged ATP must be performed in a darkened room with red safety lighting.

Step 1: Surface Immobilization

-

Perfuse HMM (0.1 - 0.5 mg/mL) into the nitrocellulose flow cell.

-

Incubate for 2 minutes.

-

Wash with BSA Blocking Buffer (AB + 1 mg/mL BSA) to passivate remaining surface area.

Step 2: Actin Loading

-

Perfuse unlabeled sheared actin (1 µM) if "blocking actin" is required (optional, if affinity purification was skipped).

-

Perfuse Rhodamine-Phalloidin labeled F-actin (10–20 nM).

-

Wash with AB buffer to remove unbound actin.

-

Observation: At this stage, actin filaments should be bound to the surface in a static "rigor" state.

Step 3: Caged ATP Activation Mix

Prepare the final motility buffer in the dark :

-

AB Buffer (with MgCl

)[6][4] -

0.5% Methylcellulose (prevents actin diffusion away from the surface)

-

Oxygen Scavenger System[7]

-

2.0 mM Caged ATP (Excess concentration ensures that upon flashing, the released ATP is not limiting).

Step 4: The Flash Experiment

-

Mount the slide on the TIRF microscope.

-

Focus on the actin filaments (they should be stationary).

-

Start image acquisition (Video mode).

-

Trigger UV Flash (t = 0).

-

Record for 10–30 seconds.

Data Analysis & Interpretation

Unlike standard assays where velocity is constant, flash assays allow you to see the transition from rigor to movement.

Key Parameters Table

| Parameter | Standard Assay (Flow) | Caged ATP Assay (Flash) | Significance |

| Start Time ( | Undefined (mixing dependent) | Precise (Flash time) | Allows pre-steady state analysis. |

| Lag Phase | N/A | < 50 ms (typical) | Time for ATP binding and rigor release. |

| Velocity Rise | Slow/Gradual | Instantaneous | Indicates rapid equilibrium of the actomyosin cycle. |

| ATP Concentration | Constant | Step-change | Mimics physiological "switch-on". |

Logic of Motion

-

Pre-Flash: Filaments are rigid (Rigor state).

-

Flash: ~20-30% of Caged ATP converts to ATP (depending on flash power).

-

Release: ATP binds myosin

Actomyosin dissociates -

Observation: Filaments usually dissociate momentarily (diffuse slightly) before grabbing and gliding, or immediately start gliding if methylcellulose is present.

Molecular Pathway Diagram

Figure 2: The Actomyosin ATPase cycle triggered by flash photolysis.

Troubleshooting & Controls

Issue: No movement after flash

-

Cause 1: Dead Heads. If the surface is crowded with inactive myosin, the functional ones cannot overcome the drag.

-

Fix: Repeat affinity purification (Step 4B).

-

-

Cause 2: Insufficient UV Power. The flash did not uncage enough ATP.

-

Fix: Calibrate flash with a UV meter or use a chemical actinometer.

-

-

Cause 3: Bad Caged ATP.

-

Fix: Run a control by adding apyrase to the stock; if phosphate is generated without UV, the stock is hydrolyzed.

-

Issue: Movement before flash

-

Cause: Ambient Light.

-

Fix: Ensure all prep is done under red light. Check microscope condenser for stray UV/Blue light leakage.

-

-

Cause: Contaminating ATP.

-

Fix: Treat Caged ATP stock with Hexokinase + Glucose for 10 mins to scavenge trace free ATP before use.

-

References

-

McCray, J. A., Herbette, L., & Trentham, D. R. (1980). Kinetics of intrinsic fluorescence changes of myosin subfragment 1 and heavy meromyosin following flash photolysis of caged ATP. Proceedings of the National Academy of Sciences, 77(12), 7237–7241. [Link]

-

Kron, S. J., & Spudich, J. A. (1986). Fluorescent actin filaments move on myosin fixed to a glass surface. Proceedings of the National Academy of Sciences, 83(17), 6272–6276. [Link]

-

Goldman, Y. E. (1987). Kinetics of the actomyosin ATPase in muscle fibers. Annual Review of Physiology, 49(1), 637–654. [Link]

-

Toyoshima, Y. Y., Kron, S. J., McNally, E. M., Niebling, K. R., Toyoshima, C., & Spudich, J. A. (1987). Myosin subfragment-1 is sufficient to move actin filaments in vitro. Nature, 328(6130), 536–539. [Link]

-

Finer, J. T., Simmons, R. M., & Spudich, J. A. (1994). Single myosin molecule mechanics: piconewton forces and nanometre steps. Nature, 368(6467), 113–119. [Link]

Sources

- 1. Photolysis of caged ATP and caged oligonucleotides [biosyn.com]

- 2. thermofisher.com [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro Motility Assays with Actin [biocyclopedia.com]

- 5. researchgate.net [researchgate.net]

- 6. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]

- 7. Improved longevity of actomyosin in vitro motility assays for sustainable lab-on-a-chip applications - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Minimizing UV Photodamage During DMNPE Uncaging

Welcome to the technical support center for researchers utilizing DMNPE-caged compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate UV-induced photodamage and ensure the integrity of your live-cell experiments. We will delve into the causal mechanisms of phototoxicity and provide actionable protocols to optimize your uncaging experiments for maximal efficacy and minimal cellular stress.

Introduction: The Challenge of Photodamage in DMNPE Uncaging

The 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) caging group is a powerful tool for the spatiotemporal control of bioactive molecules.[1][2] Its utility stems from its efficient photolysis upon near-UV irradiation, typically around 355 nm, leading to the rapid release of the "caged" compound.[2] However, the very energy that makes this process efficient can also be detrimental to living cells. High-intensity UV light is inherently phototoxic, primarily through the generation of reactive oxygen species (ROS) and direct damage to cellular components.[3][4][5] This can lead to a range of undesirable effects, from subtle changes in cell physiology to outright cell death, compromising the validity of experimental results.[6][7]

This guide is structured to address the most common issues encountered during DMNPE uncaging and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant cell death or morphological changes (e.g., membrane blebbing, vacuole formation) after my uncaging experiment. What is the primary cause?

A1: The most likely culprit is a combination of direct UV damage and oxidative stress induced by the uncaging process. Here's a breakdown of the contributing factors:

-

Reactive Oxygen Species (ROS) Production: The photolysis of nitrobenzyl compounds like DMNPE can generate ROS, such as superoxide and hydrogen peroxide.[8][9] These highly reactive molecules can damage lipids, proteins, and nucleic acids, leading to cellular dysfunction and apoptosis.[5][10]

-

Direct UV-A Damage: The UV-A light (315-400 nm) used for DMNPE uncaging can be directly absorbed by cellular chromophores, leading to the formation of photoproducts that are damaging to DNA.[11] While less energetic than UV-B or UV-C, prolonged or high-intensity exposure can still be cytotoxic.[12]

-

Phototoxic Byproducts: The photolysis of DMNPE produces a nitroso-ketone byproduct.[9] While generally considered less toxic than the byproducts of some other caging groups, high local concentrations could contribute to cellular stress.

Troubleshooting Steps:

-

Optimize UV Exposure: The most critical parameter to adjust is the UV light dose. Aim for the minimum power density and exposure time required for effective uncaging.

-

Incorporate Antioxidants: Supplement your culture medium with ROS scavengers to mitigate oxidative stress.

-

Assess Phototoxicity Systematically: Before your main experiment, perform a dose-response curve to determine the phototoxicity threshold of your specific cell type.

Q2: How can I determine the optimal UV power and exposure time to minimize photodamage while ensuring efficient uncaging?

A2: Finding the sweet spot between efficient uncaging and minimal phototoxicity requires a systematic approach.

Experimental Protocol: Determining the Minimal Effective UV Dose

-

Prepare a Calibration Curve:

-

Prepare a series of solutions of your DMNPE-caged compound at the concentration you plan to use in your experiments.

-

Expose each solution to a range of UV power densities and exposure times.

-

Measure the concentration of the released (uncaged) molecule using a suitable assay (e.g., HPLC, a functional assay, or by measuring the absorbance of the byproduct).

-

Plot the percentage of uncaged compound against the UV dose (Power Density x Time). This will give you the minimum energy required for your desired level of uncaging.

-

-

Assess Cell Viability in Parallel:

-

Plate your cells and expose them to the same range of UV doses used in the calibration curve, but without the caged compound.

-

Assess cell viability 24 hours post-irradiation using a standard assay like MTT, PrestoBlue, or a live/dead stain like SYTOX Green.[13][14][15]

-

This will establish the damage threshold for your cells to UV light alone.

-

-

Combine the Data:

-

Compare the two datasets to identify a UV dose that provides sufficient uncaging while maintaining high cell viability.

-

Data Presentation: Recommended Starting Parameters for DMNPE Uncaging

| Parameter | Recommended Range | Rationale |

| Wavelength | 350 - 365 nm | Matches the absorption maximum of DMNPE, maximizing uncaging efficiency.[2] |

| Power Density | 1 - 10 mW/mm² | Lower power reduces the rate of ROS generation.[16] |

| Exposure Time | 10 - 500 ms | Keep as short as possible to minimize total energy dose.[17] |

Note: These are starting points. The optimal parameters will be cell-type and microscope-specific.

Q3: Are there any supplements I can add to my cell culture medium to reduce phototoxicity?

A3: Yes, supplementing your medium with antioxidants can significantly reduce oxidative stress.

-

Recommended Antioxidants:

-

Trolox: A water-soluble analog of Vitamin E. (Typical concentration: 100-500 µM)

-

N-acetylcysteine (NAC): A precursor to glutathione, a major intracellular antioxidant. (Typical concentration: 1-5 mM)

-

Ascorbate (Vitamin C): A potent ROS scavenger. (Typical concentration: 50-200 µM)

-

-

Specialized Imaging Media: Consider using commercially available imaging media, such as Brainphys™ Imaging medium, which are formulated with light-protective compounds.[18]

Experimental Workflow: Assessing the Efficacy of Antioxidants

Caption: Workflow for testing antioxidant efficacy.

Q4: My cells seem fine immediately after uncaging, but I see delayed effects like reduced proliferation or apoptosis. How can I assess this more subtle phototoxicity?

A4: Immediate morphological changes are signs of acute phototoxicity. Subtle, delayed effects require more sensitive assays.

-

Long-term Viability and Proliferation Assays: Monitor cell proliferation for 48-72 hours post-uncaging using methods like cell counting or a proliferation assay (e.g., EdU incorporation).[19]

-

Apoptosis Assays: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy to detect early and late-stage apoptosis.[20]

-

Functional Assays: Assess key cellular functions that might be compromised by sublethal photodamage. For example, in neurons, you could measure changes in spontaneous electrical activity or calcium signaling.[21]

-

Mitochondrial Health: Use fluorescent probes like TMRE or MitoTracker to assess mitochondrial membrane potential, as mitochondria are primary targets of oxidative stress.[17]

Logical Relationship: From UV Exposure to Delayed Cell Death

Caption: Pathways leading to delayed phototoxicity.

Q5: Are there alternatives to DMNPE that are less phototoxic?

A5: Yes, the field of photoremovable protecting groups (PPGs) is continually evolving. Here are some alternatives to consider:

-

Longer Wavelength Excitable Cages:

-

Coumarin-based Cages: These can often be uncaged with visible light (e.g., 405 nm or 420 nm), which is generally less damaging to cells than UV light.[22][23][24]

-

Bhc Cages: 6-bromo-7-hydroxycoumarin-4-ylmethyl cages have good two-photon cross-sections, allowing for uncaging with near-infrared light, which is significantly less phototoxic.[1]

-

-

Two-Photon Uncaging: This technique uses near-infrared (NIR) femtosecond laser pulses to achieve highly localized uncaging in a sub-femtoliter volume.[25][26][27] The use of longer wavelength light dramatically reduces phototoxicity to the surrounding tissue.[1][26] While DMNPE can be used for two-photon uncaging, its two-photon cross-section is relatively small.[1] Cages like MNI and CDNI are often preferred for two-photon applications.[26][28]

Data Presentation: Comparison of Photoremovable Protecting Groups

| Caging Group | Typical 1P Uncaging Wavelength (nm) | Key Advantages | Key Disadvantages |

| DMNPE | ~355 | High quantum yield, well-established.[2] | UV-A excitation, potential for phototoxicity.[12] |

| NPE | ≤360 | Similar to DMNPE, well-characterized.[2][29] | UV-A excitation.[2] |

| Coumarins | 405 - 450 | Excitation with less damaging visible light, some are fluorescent.[22][23] | Can have lower quantum yields, potential for side reactions.[24] |

| Bhc | ~390 (1P), ~740 (2P) | Good two-photon cross-section, less phototoxic in 2P mode.[1] | Requires specialized two-photon microscope. |

| MNI/CDNI | ~350 (1P), ~720 (2P) | High two-photon efficiency, widely used in neuroscience.[25][26] | UV-A excitation for 1P, requires two-photon setup for low toxicity. |

Concluding Remarks

Minimizing photodamage during DMNPE uncaging is a critical aspect of experimental design that directly impacts data quality and reproducibility. By understanding the mechanisms of phototoxicity and systematically optimizing your experimental parameters, you can harness the power of photocaged compounds while maintaining the health and physiological relevance of your cellular models. Always remember to perform the necessary controls to validate that the observed biological effects are due to the uncaged compound and not an artifact of the uncaging process itself.

References

-

Bitesize Bio. (2012, July 31). 7 Steps to Avoid Photodamage in Fluorescent Live-cell Imaging. [Link]

-

Icha, J., Weber, M., & Ellenberg, J. (2013). Circumventing photodamage in live-cell microscopy. Methods in Enzymology, 504, 3-23. [Link]

-

Wäldchen, S., Lehmann, J., Klein, T., van de Linde, S., & Sauer, M. (2015). Light-induced cell damage in live-cell super-resolution microscopy. Scientific Reports, 5(1), 15348. [Link]

-

Garg, S., Krylov, A. I., & Nizkorodov, S. A. (2007). Production of reactive oxygen species on photolysis of dilute aqueous quinone solutions. The Journal of Physical Chemistry A, 111(33), 8086-8094. [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

Teosco. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. [Link]

- Ellis-Davies, G. C. (2007). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH.

-

ResearchGate. (n.d.). Methods for measuring phototoxicity. [Link]

-

Stelzer, E. H. (2015). Assessing photodamage in live-cell STED microscopy. Nature Methods, 12(3), 195-196. [Link]

-

Szymański, W., Beierle, J. M., Kistemaker, H. A., Velema, W. A., & Feringa, B. L. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(12), 3894-3933. [Link]

-

Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. [Link]

-

Nebraska Center for Biotechnology. (n.d.). Cell Viability - Protocols - Microscopy. [Link]

-

Le Dévédec, S. E., Geverts, B., van der Kaa, J., Houtsmuller, A. B., & van Oosterhout, A. J. (2012). A quantitative method for measuring phototoxicity of a live cell imaging microscope. Journal of Microbiological Methods, 88(2), 265-271. [Link]

-

Or-Hof, R., Yelin, D., & Shaked, N. T. (2020). Quantifying UV-induced photodamage for longitudinal live-cell imaging applications of deep-UV microscopy. Optica, 7(1), 1-8. [Link]

-

PhotoFiTT: a quantitative framework for assessing phototoxicity in live-cell microscopy experiments. (2023). Nature Communications, 14(1), 743. [Link]

-

Głowacz, K., Skorupska, S., Grabowska-Jadach, I., & Ciosek-Skibińska, P. (2022). Excitation–emission matrix fluorescence spectroscopy for cell viability testing in UV-treated cell culture. RSC Advances, 12(13), 7765-7772. [Link]

-

Yamano, K., Nakayama, T., & Igarashi, K. (2020). Viability evaluation of layered cell sheets after ultraviolet light irradiation of 222 nm. Regenerative Therapy, 15, 137-143. [Link]

-

Betz, U. A., Finka, A., & Fischer, B. (2014). Photo-induced uncaging of a specific Re(I) organometallic complex in living cells. Dalton Transactions, 43(30), 11466-11475. [Link]

-

ResearchGate. (2020). Viability evaluation of layered cell sheets after ultraviolet light irradiation of 222 nm. [Link]

-

Laissue, P. P., Al-Khatib, H., & He, S. (2021). Assessing Phototoxicity in a Mammalian Cell Line: How Low Levels of Blue Light Affect Motility in PC3 Cells. Frontiers in Cell and Developmental Biology, 9, 788488. [Link]

-

Kéri, M., Fábián, L., & Kele, P. (2020). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. ACS Materials Letters, 2(10), 1316-1322. [Link]

-

Ellis-Davies, G. C. (2008). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 5(10), 849-858. [Link]

-

ResearchGate. (n.d.). Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group. [Link]

-

Schmitt, F. J., Renger, G., Friedrich, T., Kreslavski, V. D., Zharmukhamedov, S. K., Los, D. A., ... & Allakhverdiev, S. I. (2014). Reactive oxygen species: Re-evaluation of generation, monitoring and role in stress-signaling in phototrophic organisms. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1837(6), 835-848. [Link]

-

Zhao, Y., Zheng, Q., Dakin, K., & Zhao, G. (2004). New caged coumarin fluorophores with extraordinary uncaging cross sections suitable for biological imaging applications. Journal of the American Chemical Society, 126(15), 4653-4663. [Link]

-

Ellis-Davies, G. C. (2011). Two-Photon Uncaging of Glutamate. Cold Spring Harbor Protocols, 2011(7), pdb-prot5647. [Link]

-

Bradfield, O. M., Chiam, M., & Nisbet, D. R. (2023). Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging. Stem Cell Research & Therapy, 14(1), 1-17. [Link]

-

Kiepas, A., & Brown, C. M. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4), jcs242834. [Link]

-

ResearchGate. (n.d.). Caged Compounds for Two-Photon Uncaging. [Link]

-

Goeldner, M., & Givens, R. S. (2007). Two-Photon Uncaging with the Efficient 3, 5-Dibromo-2, 4-dihydroxycinnamic Caging Group. Angewandte Chemie International Edition, 46(12), 2056-2059. [Link]

-

Mignolet-Spruyt, L., & Mässer, K. (2022). ROS Generation in the Light Reactions of Photosynthesis Triggers Acclimation Signaling to Environmental Stress. Plants, 11(19), 2530. [Link]

-

Lee, H. G., & Lee, J. S. (2020). Spacer-mediated Control of Coumarin Uncaging for Photocaged Thymidine. ACS Omega, 5(29), 18329-18335. [Link]

-

Harden, S. W. (n.d.). Two-Photon Laser Uncaging. [Link]

-

Preprints.org. (2024, January 14). Photo-Oxidative Stress in Plants: Molecular Mechanisms, Damage, and Adaptive Strategies for Resilience. [Link]

-

Mouret, S., & Douki, T. (2020). Focus on UV-Induced DNA Damage and Repair—Disease Relevance and Protective Strategies. International Journal of Molecular Sciences, 21(19), 7264. [Link]

-

Das, K., & Roychoudhury, A. (2014). Reactive oxygen species generation and signaling in plants. Journal of Plant Physiology, 171(16), 1595-1605. [Link]

-

ResearchGate. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. [Link]

-

Kéri, M., & Kele, P. (2020). Monitoring of uncaging processes by designing photolytical reactions. Photochemical & Photobiological Sciences, 19(7), 864-874. [Link]

-

Kempe, M. D. (2008). Accelerated UV Test Methods for Encapsulants of Photovoltaic Modules. 2008 33rd IEEE Photovoltaic Specialists Conference. [Link]

-

National Institute of Standards and Technology. (n.d.). Effect of Intensity and Wavelength of Spectral UV Light on Discoloration of Laminated Glass/EVA/PPE PV Module. [Link]

-

Boukezzi, L., Boubakeur, A., Lallouani, M., & Ouslimani, S. (2016). Quantifying time-dependent structural and mechanical properties of UV-aged LDPE power cables insulations. IEEE Transactions on Dielectrics and Electrical Insulation, 23(3), 1536-1544. [Link]

-

ResearchGate. (2019). Analysis of Ultraviolet Radiation Wavelengths Causing Hardening and Reduced Elasticity of Collagen Gels In Vitro. [Link]

-

Mendoza-Corvis, F. A., Arteaga-Uribe, M. C., & Koutchma, T. (2022). CFD Analysis of UV-C Intensity Radiation Distribution and Inactivation of Foodborne Pathogens on Whole and Minimally Processed Mango. Foods, 11(22), 3656. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - FR [thermofisher.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Circumventing photodamage in live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]

- 7. PhotoFiTT: a quantitative framework for assessing phototoxicity in live-cell microscopy experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of reactive oxygen species on photolysis of dilute aqueous quinone solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. d-nb.info [d-nb.info]

- 13. Cell Viability - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

- 14. Excitation–emission matrix fluorescence spectroscopy for cell viability testing in UV-treated cell culture - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09021F [pubs.rsc.org]

- 15. Viability evaluation of layered cell sheets after ultraviolet light irradiation of 222 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Assessing Phototoxicity in a Mammalian Cell Line: How Low Levels of Blue Light Affect Motility in PC3 Cells [frontiersin.org]

- 17. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Photo-induced uncaging of a specific Re( i ) organometallic complex in living cells - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53550A [pubs.rsc.org]

- 21. Assessing photodamage in live-cell STED microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 23. New caged coumarin fluorophores with extraordinary uncaging cross sections suitable for biological imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Spacer-mediated Control of Coumarin Uncaging for Photocaged Thymidine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nathan.instras.com [nathan.instras.com]

- 28. researchgate.net [researchgate.net]

- 29. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

DMNPE-caged ATP hydrolysis in dark conditions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for DMNPE-caged ATP. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during their experiments. As Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your research.

Introduction to DMNPE-caged ATP

DMNPE-caged ATP (P³-(1-(4,5-Dimethoxy-2-nitrophenyl)ethyl) ester of adenosine 5'-triphosphate) is a photolabile derivative of ATP. The DMNPE caging group renders the ATP molecule biologically inactive by sterically hindering its interaction with ATP-binding proteins and enzymes.[1] Upon illumination with UV light (typically around 350-360 nm), the caging group is cleaved, rapidly releasing free ATP into the system. This allows for precise spatial and temporal control over ATP concentration, making it an invaluable tool in studying ATP-dependent processes.

However, the success of experiments utilizing DMNPE-caged ATP hinges on the stability of the caged compound in the absence of light. Premature hydrolysis, often referred to as "dark hydrolysis," can lead to an unintended increase in basal ATP levels, potentially confounding experimental results. This guide will address the common causes of dark hydrolysis and provide systematic troubleshooting strategies.

Core Principles of DMNPE-caged ATP Stability

The stability of the ester linkage between the DMNPE caging group and the terminal phosphate of ATP is paramount. This bond is designed to be stable under physiological conditions in the dark but labile to UV light. Several factors can compromise this stability, leading to spontaneous uncaging.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the use of DMNPE-caged ATP, with a focus on diagnosing and mitigating dark hydrolysis.

Question 1: I'm observing a higher-than-expected baseline activity in my experiment before UV uncaging. Could my DMNPE-caged ATP be contaminated with free ATP?

This is a common and critical issue. A high baseline activity strongly suggests the presence of free ATP in your experimental solution. This can arise from two primary sources: contamination of the initial solid material or hydrolysis after reconstitution.

Troubleshooting Flowchart: High Baseline Activity

Caption: Troubleshooting high baseline activity.

In-depth Explanation:

The purity of commercially available caged compounds can vary. While many suppliers provide high-purity products (≥95%), it's essential to verify the amount of free ATP, especially for sensitive applications. Even a small percentage of free ATP can significantly impact experiments measuring processes with high sensitivity to ATP.

Furthermore, the stability of DMNPE-caged ATP in solution is finite. Long-term storage of aqueous solutions, even at recommended temperatures, can lead to gradual hydrolysis. Therefore, it is always best practice to use freshly prepared solutions or to validate the purity of stored stocks.

Question 2: What are the optimal conditions for storing and handling DMNPE-caged ATP to minimize dark hydrolysis?

Proper storage and handling are critical to prevent premature uncaging.

Storage and Handling Recommendations:

| Condition | Solid DMNPE-caged ATP | Reconstituted DMNPE-caged ATP Solution |

| Temperature | Store at -20°C to -80°C.[1][2] | Aliquot and store at -20°C or -80°C for long-term storage. For short-term use (a few days), solutions can be kept at 4°C. |

| Light | Protect from light at all times. Store in a dark container or wrapped in aluminum foil. | Protect from light. Use amber tubes or wrap tubes in foil. Prepare solutions under dim lighting. |

| pH of Solvent | N/A | Reconstitute in a buffer with a pH between 6.8 and 7.4.[3] |

| Solvent | N/A | Use high-purity, nuclease-free water or a suitable biological buffer (e.g., HEPES, MOPS). Avoid buffers with primary or secondary amines if there's a risk of reaction with the nitroaromatic caging group, although this is less of a concern for DMNPE than for other compounds. |

| Freeze-Thaw Cycles | Minimize | Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |

Causality Behind Recommendations:

-

Low Temperature: Chemical reactions, including hydrolysis, are significantly slowed at lower temperatures. Storing at -80°C provides the best long-term stability for both solid and reconstituted forms.

-

Light Protection: Although DMNPE is designed for UV-induced uncaging, prolonged exposure to ambient light, especially high-energy wavelengths, can cause some degree of photolysis.

-

pH Control: The ester bond in DMNPE-caged ATP is more susceptible to hydrolysis at extreme pH values. Maintaining a physiological pH is crucial for stability. While ATP itself is rapidly hydrolyzed at extreme pH, the caged compound's stability is also pH-dependent.

-

Solvent Purity: Contaminants in the solvent, such as microbial growth or chemical impurities, can potentially catalyze the breakdown of the caged compound.

Question 3: My experimental buffer has a pH outside the 6.8-7.4 range. How will this affect the stability of my DMNPE-caged ATP?

Using buffers outside the recommended pH range can significantly increase the rate of dark hydrolysis.

pH-Dependent Hydrolysis Workflow

Caption: Workflow for experiments at non-neutral pH.

Scientific Rationale: